Amiodarone is a benzofuran derivative, anti-arrhythmic drug used commonly in a variety of settings. Most known for its approved indication in life-threatening ventricular arrhythmias, it is also used off-label in the outpatient and inpatient setting for atrial fibrillation. Because of its ability to cause serious toxicity and possibly death, amiodarone use should be reserved for its approved indications, according to prescribing information.
Amiodarone is an Antiarrhythmic. The mechanism of action of amiodarone is as a Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 1A2 Inhibitor, and Cytochrome P450 2C9 Inhibitor, and Cytochrome P450 2D6 Inhibitor.
Amiodarone is a potent arrhythmia suppressing agent that has been clearly linked to several distinct forms of drug induced liver disease.
Amiodarone is an iodine-rich benzofuran derivative with antiarrhythmic and vasodilatory activities. As a class III antiarrhythmic agent, amiodarone blocks the myocardial calcium, potassium and sodium channels in cardiac tissue, resulting in prolongation of the cardiac action potential and refractory period. In addition, this agent inhibits alpha- and beta-adrenergic receptors, resulting in a reduction in sympathetic stimulation of the heart, a negative chronotropic effect, and a decrease in myocardial oxygen demands. Amiodarone may cause vasodilation by stimulation of the release of nitric oxide and cyclooxygenase-dependent relaxing endothelial factors.
An antianginal and antiarrhythmic drug. It increases the duration of ventricular and atrial muscle action by inhibiting Na,K-activated myocardial adenosine triphosphatase. There is a resulting decrease in heart rate and in vascular resistance.
An antianginal and class III antiarrhythmic drug. It increases the duration of ventricular and atrial muscle action by inhibiting POTASSIUM CHANNELS and VOLTAGE-GATED SODIUM CHANNELS. There is a resulting decrease in heart rate and in vascular resistance.
See also: Amiodarone Hydrochloride (has salt form).
Amiodarone
CAS No.: 1951-25-3
Cat. No.: VC0518653
Molecular Formula: C25H29I2NO3
Molecular Weight: 645.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 1951-25-3 |
---|---|
Molecular Formula | C25H29I2NO3 |
Molecular Weight | 645.3 g/mol |
IUPAC Name | (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone |
Standard InChI | InChI=1S/C25H29I2NO3/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3 |
Standard InChI Key | IYIKLHRQXLHMJQ-UHFFFAOYSA-N |
SMILES | CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I |
Canonical SMILES | CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I |
Appearance | Solid powder |
Boiling Point | 100 |
Melting Point | 156 |
Chemical Composition and Synthesis
Molecular Architecture
Amiodarone (C₂₅H₂₉I₂NO₃) features a benzofuran core substituted with a butyl group at position 2 and a 4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl moiety at position 3 . This unique configuration confers both lipophilic and cationic properties, enabling extensive tissue penetration and accumulation in lipid-rich cellular compartments. The diiodinated aromatic ring system bears structural similarity to thyroxine, potentially explaining amiodarone's effects on thyroid function .
The compound's molecular weight of 645.31 g/mol and iodine content (approximately 37% by mass) contribute to its radiopaque properties, a characteristic occasionally exploited in medical imaging . X-ray crystallography reveals a twisted conformation where the benzofuran plane forms a 60° angle with the diiodobenzoyl group, creating distinct binding surfaces for interaction with cardiac ion channels .
Synthetic Pathways
Industrial synthesis of amiodarone proceeds through a seven-step sequence beginning with benzofuran acylation :
-
Acylation: Benzofuran reacts with butyric anhydride under phosphoric acid catalysis to form 2-butyroylbenzofuran.
-
Reduction: Wolff-Kishner reduction converts the ketone to a methylene group, yielding 2-butylbenzofuran.
-
Benzoylation: Reaction with 4-methoxybenzoyl chloride introduces the aromatic ketone moiety.
-
Demethylation: Pyridine hydrochloride-mediated cleavage of the methoxy group produces 4-hydroxy intermediate.
-
Iodination: Electrophilic substitution with iodine monochloride introduces diiodo substituents at positions 3 and 5.
-
Alkylation: Final coupling with 2-diethylaminoethyl chloride completes the synthesis.
Pharmacological Mechanisms
Ion Channel Modulation
Amiodarone exhibits pan-blockade of cardiac ion channels:
-
Sodium Channels: Use-dependent blockade (Vaughan Williams Class I) slows phase 0 depolarization, increasing QRS duration by 15-25% at therapeutic doses .
-
Potassium Channels: Inhibition of IKr (hERG), IKs, and IK1 currents (Class III effect) prolongs action potential duration, elevating QT interval by 40-100 ms .
-
Calcium Channels: L-type channel antagonism (Class IV activity) reduces sinoatrial node automaticity and AV nodal conduction velocity .
This multichannel blockade creates a unique electrophysiological profile—prolonging refractory periods without significantly altering resting membrane potential .
Non-Channel Effects
Amiodarone's therapeutic actions extend beyond ion channel modulation:
-
Adrenergic Inhibition: Non-competitive antagonism of α- and β-adrenergic receptors reduces sympathetic tone, decreasing heart rate by 10-15 bpm .
-
Thyroid Hormone Interaction: Structural mimicry of triiodothyronine (T3) inhibits peripheral conversion of thyroxine (T4), leading to mixed thyrotoxicosis/hypothyroidism in 15-20% of patients .
-
Antioxidant Activity: The iodine-rich structure scavenges free radicals, potentially mitigating ischemia-reperfusion injury .
These pleiotropic effects contribute to amiodarone's broad antiarrhythmic spectrum but also underlie its complex toxicity profile.
Clinical Applications
Atrial Fibrillation Management
Amiodarone demonstrates 60-70% efficacy in maintaining sinus rhythm at 12 months versus 35-40% for placebo, albeit with a 2.5-fold increased risk of adverse events . Key trial data:
Parameter | Amiodarone Group (n=2,187) | Placebo Group (n=2,045) | Relative Risk (95% CI) |
---|---|---|---|
Sinus Rhythm Maintenance | 68% | 41% | 1.66 (1.52-1.81) |
Hospitalization Rate | 12.4 events/100 py | 8.7 events/100 py | 1.43 (1.22-1.67) |
Mortality | 4.1% | 3.9% | 1.05 (0.82-1.34) |
The drug remains first-line for patients with structural heart disease where other antiarrhythmics are contraindicated .
Ventricular Arrhythmias
-
VF/VT Recurrence: 22% reduction (95% CI 0.68-0.89)
-
All-Cause Mortality: No significant difference (HR 0.97, p=0.53)
Current guidelines reserve amiodarone for:
-
Hemodynamically unstable VT unresponsive to cardioversion
-
Bridge therapy during ICD implantation
Adverse Effects and Monitoring
Organ-Specific Toxicity
Pooled analysis of 43 RCTs (n=15,432) reveals distinct toxicity patterns :
Organ System | Incidence (Events/10,000 py) | Relative Risk vs Placebo | Notable Findings |
---|---|---|---|
Pulmonary | 129 | 1.77 (1.24-2.52) | Fibrosis risk doubles with >6mo use |
Thyroid | 201 | 4.44 (2.87-6.89) | Hypothyroidism 5x more common |
Hepatic | 54 | 2.27 (1.20-4.29) | Enzyme elevation in 18% long-term use |
Neurological | 140 | 1.93 (1.41-2.65) | Ataxia risk triples |
Dermatological | 81 | 1.99 (1.04-3.78) | Photosensitivity in 19% |
Monitoring Protocol
Baseline and periodic assessments should include:
-
Monthly: Thyroid function (TSH, free T4), liver enzymes
-
Quarterly: Chest X-ray, pulmonary function tests
-
Biannual: Ophthalmologic exam for corneal deposits
-
Annual: Skin evaluation for blue-gray discoloration
Dose reduction (maintenance <200 mg/day) decreases adverse event risk by 40% without compromising efficacy .
Drug Interactions and Contraindications
Pharmacokinetic Interactions
Amiodarone inhibits CYP3A4, CYP2C9, and P-glycoprotein, leading to:
Concomitant Drug | Effect | Management |
---|---|---|
Warfarin | ↑ INR by 2-4x | Reduce warfarin dose 30-50% |
Digoxin | ↑ Serum levels 70-100% | Halve digoxin dose |
Simvastatin | ↑ AUC 3.4-fold | Max dose 20mg daily |
Cyclosporine | ↑ Trough levels 1.8-fold | Monitor renal function |
Absolute Contraindications
-
Pre-existing pulmonary fibrosis (FEV1 <50% predicted)
-
Second/third-degree AV block without pacemaker
-
Concurrent use of QTc-prolonging agents (cisapride, methadone)
-
Severe hepatic impairment (Child-Pugh C)
Recent Advances and Future Directions
Novel Formulations
-
Intravenous Emulsion: Reduces phlebitis risk from 18% to 3% versus traditional PEG-based solutions
-
Inhaled Delivery: Preclinical studies show 90% lung retention with minimal systemic exposure
-
Prodrug Derivatives: Dronedarone (non-iodinated analog) lacks pulmonary toxicity but shows inferior efficacy
Biomarker-Guided Therapy
Emerging strategies focus on personalized dosing:
-
CYP2C8 Genotyping: Identifies slow metabolizers (15% population) requiring 25% dose reduction
-
Thyroid Ultrasound: Baseline heterogeneity predicts 83% of subsequent dysfunction
-
Galectin-3 Levels: >12.5 ng/mL associates with 4.2x higher pulmonary toxicity risk
Current trials (NCT04819204, NCT04982315) are evaluating these approaches to optimize the risk-benefit ratio.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume